Potent Human Adenosine A1 Receptor (A1AR) Binding Affinity
The target compound exhibits potent binding affinity for the human adenosine A1 receptor (A1AR). In a direct competitive radioligand binding assay against the well-characterized A1AR agonist N6-cyclopentyladenosine (CPA), 2-chloro-4-(cyclopentylmethoxy)pyridine demonstrates a Ki value of 25 nM [1]. This is a measurable, albeit lower, affinity compared to CPA (Ki = 2.3 nM for hA1AR [2]), yet it still places the compound within a potent range for this therapeutically relevant target. This data provides a clear, quantifiable benchmark for assessing the compound's utility in A1AR-targeted research programs.
| Evidence Dimension | Binding Affinity (Ki) for Human A1 Adenosine Receptor |
|---|---|
| Target Compound Data | Ki = 25 nM |
| Comparator Or Baseline | N6-Cyclopentyladenosine (CPA), Ki = 2.3 nM (human A1AR) |
| Quantified Difference | CPA is approximately 10.9-fold more potent than the target compound in this assay. |
| Conditions | Displacement of [3H]2-chloro-N6-cyclopentyladenosine from human A1AR [1]; Binding affinity data for CPA is from published literature [2]. |
Why This Matters
This quantified affinity allows researchers to position the compound within the A1AR agonist landscape, enabling informed decisions about its suitability for in vitro studies where moderate potency and a distinct chemical scaffold from classic nucleoside agonists like CPA are desired.
- [1] BindingDB. (n.d.). BDBM50395123 (CHEMBL2163560). BindingDB Entry for 2-Chloro-4-(cyclopentylmethoxy)pyridine. View Source
- [2] InvivoChem. (n.d.). CPA | A1R agonist | N6-Cyclopentyladenosine (CPA). Product Datasheet. View Source
